molecular formula C11H20N2O4 B1270001 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid CAS No. 252720-31-3

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid

Cat. No.: B1270001
CAS No.: 252720-31-3
M. Wt: 244.29 g/mol
InChI Key: RAENIWWUAIMXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 252720-31-3) is a high-value, bifunctional piperidine derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C11H20N2O4 and a molecular weight of 244.29 g/mol , this compound serves as a versatile synthetic building block. Its structure features both a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid functional group on the same piperidine ring, making it a key intermediate for constructing more complex molecules, such as in the synthesis of its methyl ester derivative . This bifunctionality allows researchers to conduct selective reactions at either site, facilitating its incorporation into larger molecular frameworks like peptide mimetics or small molecule libraries. The Boc group is a cornerstone in synthetic strategy, as it is readily removed under mild acidic conditions to reveal the free amine, enabling further diversification . Proper handling and storage are essential to maintain the integrity of this reagent; it should be kept in a dark place, sealed in dry conditions, and stored at 2-8°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to explore new chemical space in drug discovery programs.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)4-6-12-7-5-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAENIWWUAIMXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361476
Record name 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252720-31-3
Record name 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reagents and Reaction Conditions

  • Boc anhydride (Boc₂O) : 1.2–1.5 equivalents relative to the amine.
  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.1–0.2 eq).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
  • Reaction Time : 6–12 hours under nitrogen atmosphere.

Mechanistic Insight :
The Boc group is introduced via nucleophilic attack of the piperidine amine on the electrophilic carbonyl of Boc anhydride. The base neutralizes the generated carboxylic acid, preventing side reactions such as esterification.

Yield Optimization :

  • Temperature Control : Maintaining the reaction below 25°C minimizes thermal decomposition of Boc anhydride, improving yields to 85–92%.
  • Solvent Polarity : THF (ε = 7.5) provides higher yields than DCM (ε = 8.9) due to better solubility of intermediates.

Hydrolysis of Methyl 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylate

This two-step approach first synthesizes the methyl ester derivative (CAS 115655-44-2), followed by saponification to the carboxylic acid.

Ester Synthesis

  • Starting Material : 4-Aminopiperidine-4-carboxylic acid.
  • Esterification : Methanol in the presence of thionyl chloride (SOCl₂) or H₂SO₄ at reflux (65–70°C) for 3–5 hours.
  • Boc Protection : As described in Section 1.1.

Saponification Conditions

  • Base : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in THF/H₂O (3:1 v/v).
  • Temperature : 0°C to room temperature, 2–4 hours.
  • Yield : 78–85% after recrystallization from ethanol/water.

Critical Analysis :
While this route avoids direct handling of the sensitive carboxylic acid during Boc protection, it introduces additional purification steps. Residual methanol (<0.1% by GC) must be rigorously removed to meet pharmaceutical standards.

Industrial-Scale Process Design

Continuous Flow Synthesis

Modern facilities employ tubular reactors for Boc protection, achieving:

  • Throughput : 5–10 kg/hr.
  • Purity : >99.5% by HPLC.
  • Solvent Recovery : 95% THF recycled via distillation.

Crystallization Optimization

  • Anti-Solvent : Heptane induces crystallization at 4°C, yielding needle-like crystals with low solvent inclusion (<0.01% w/w).
  • Particle Size Control : 50–100 µm achieved via controlled cooling rates (2°C/min).

Analytical Validation

Purity Assessment

Method Conditions Acceptance Criteria
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradient ≥98.0% AUC
NMR D₂O, 600 MHz No detectable impurities (δ 1.4 ppm for Boc)

Stability Studies

  • Thermal Degradation : TGA shows decomposition onset at 152°C (ΔH = −218 kJ/mol).
  • Hydrolytic Stability : <5% degradation after 24 hours at pH 7.4 and 37°C.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 4-aminopiperidine-4-carboxylic acid .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its piperidine structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form N-oxides or reduced to yield free amine derivatives . The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability during synthetic processes, facilitating selective reactions at other sites on the molecule.

Synthesis of Chiral Building Blocks
Recent studies have demonstrated the utility of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid in synthesizing chiral building blocks. For example, it has been employed in the preparation of N-Boc and N-nosyl dipeptides containing a piperidine moiety. These derivatives have shown high enantiomeric and diastereomeric purity, making them valuable for further pharmaceutical development .

Biological Applications

Enzyme Inhibitors and Receptor Ligands
In biological research, this compound is investigated for its potential use as an enzyme inhibitor or receptor ligand. The ability to modify its structure allows researchers to explore interactions with various biological targets. For example, derivatives of this compound have been synthesized to study their effects on Toll-like receptors, which play a crucial role in immune response modulation .

Pharmaceutical Development
The compound's structural features make it a candidate for drug development aimed at treating neurological disorders. Its reactivity allows for the incorporation into larger pharmacologically active structures. Research has indicated that modifications of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid can lead to compounds with enhanced biological activity against specific targets .

Industrial Applications

Production of Fine Chemicals
In the chemical industry, 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is utilized as a building block for synthesizing fine chemicals and agrochemicals. Its stability and versatility make it suitable for large-scale production processes where specific functionalities are required .

  • Synthesis of Chiral Dipeptides
    • A study demonstrated the synthesis of chiral N-Boc-amino ester derivatives using 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid as a precursor. The resulting compounds exhibited significant stereoselectivity and were characterized using NMR spectroscopy .
  • Toll-like Receptor Antagonists
    • Research involving the modification of this compound led to the development of polycyclic Toll-like receptor antagonists that show promise in treating immune disorders. The structural elucidation was performed using high-resolution mass spectrometry and X-ray crystallography .
  • Mechanochemical Reactions
    • An innovative approach utilized mechanochemical reactions to synthesize biologically active compounds from 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid, highlighting its potential in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid involves its role as a precursor or intermediate in chemical reactions. The Boc group provides protection to the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or interacting with biological targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
  • CAS No.: 252720-31-3
  • Molecular Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.29 g/mol
  • Synonyms: N-Boc-4-aminopiperidine-4-carboxylic acid, 4-(Boc-amino)piperidine-4-carboxylic acid .

Structural Features :

  • Contains a piperidine ring with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group at the 4-position.
  • The Boc group enhances stability during synthetic reactions, particularly in peptide synthesis and medicinal chemistry .

Physicochemical Properties :

  • Boiling Point : 410 °C (estimated)
  • Density : 1.18 g/cm³
  • Storage : Stable at 2–8°C in a dry, dark environment .

Structural and Functional Variations

The compound’s structural analogs differ in substituents on the piperidine ring, protecting groups, or additional functional moieties. Below is a detailed comparison:

Key Compounds and Their Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
4-((tert-Boc)amino)piperidine-4-carboxylic acid 252720-31-3 C₁₁H₂₀N₂O₄ 244.29 Boc-protected amine, carboxylic acid at 4-position Drug intermediate, peptide synthesis
1-Boc-4-methylpiperidine-4-carboxylic acid 1346599-08-3 C₁₂H₂₂N₂O₄ 258.31 Methyl substitution increases hydrophobicity Enhances lipophilicity in prodrugs
1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid 495415-51-5 C₁₂H₁₉F₃N₂O₄ 312.28 Trifluoromethyl group improves metabolic stability and acidity Fluorinated drug candidates
1-Boc-4-phenylpiperidine-2-carboxylic acid 261777-31-5 C₁₇H₂₃NO₄ 305.37 Phenyl group enhances π-π interactions Kinase inhibitor scaffolds
4-((Cbz-amino)-1-Boc)piperidine-4-carboxylic acid 288154-16-5 C₁₉H₂₆N₂O₆ 378.42 Dual Boc/Cbz protection for orthogonal deprotection Multi-step peptide synthesis
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₆H₂₁NO₄ 291.34 Pyrrolidine ring (5-membered) with stereochemical control Chiral building block for bioactive molecules
Physicochemical and Functional Comparisons

Substituent Effects :

  • Methyl/Trifluoromethyl Groups : Increase hydrophobicity and metabolic stability (e.g., 1-Boc-4-methylpiperidine-4-carboxylic acid vs. trifluoromethyl analog) .
  • Phenyl Groups : Enhance aromatic interactions but reduce solubility (e.g., 1-Boc-4-phenylpiperidine-2-carboxylic acid) .

Protecting Groups: Boc vs. Cbz: Boc is acid-labile, while Cbz (benzyloxycarbonyl) requires hydrogenolysis. Dual protection allows sequential deprotection .

Ring Size :

  • Piperidine (6-membered) vs. Pyrrolidine (5-membered) : Piperidine offers greater conformational flexibility, whereas pyrrolidine introduces ring strain, affecting reactivity .

Acidity :

  • Trifluoromethyl substitution (electron-withdrawing) increases carboxylic acid acidity compared to methyl or phenyl analogs .

Biological Activity

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, also known by its CAS number 252720-31-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is C11H20N2O4C_{11}H_{20}N_{2}O_{4}, with a molecular weight of approximately 244.29 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with piperidine moieties exhibit a variety of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities associated with 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid.

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, modifications to the piperidine structure can enhance cytotoxic effects against various cancer cell lines. In one study, related piperidine compounds demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

CompoundCell LineIC50 (μM)Reference
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acidFaDu (hypopharyngeal)TBD
EF24 analogLung cancerTBD
Standard treatment (Bleomycin)FaDuTBD

2. Neuroprotective Effects

Piperidine derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid have been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegeneration. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

Table 2: AChE Inhibition by Piperidine Derivatives

CompoundAChE Inhibition (%)Reference
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acidTBD
DonepezilTBD
Other piperidine derivativesTBD

The mechanism by which 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid exerts its biological effects is likely multifaceted:

  • Cytotoxicity : Enhanced interaction with cellular targets due to structural modifications leading to increased apoptosis.
  • Enzyme Inhibition : The presence of the piperidine ring facilitates binding to AChE and other enzymes involved in neurotransmission and inflammation .

Case Studies

Several case studies have explored the efficacy of piperidine derivatives in clinical settings:

  • Cancer Treatment : A clinical trial investigated the use of piperidine derivatives in combination therapies for lung cancer patients, showing promising results in tumor reduction and improved survival rates .
  • Alzheimer's Disease : A study assessing the cognitive improvement in Alzheimer's patients treated with AChE inhibitors including piperidine derivatives reported significant enhancements in memory and learning capabilities .

Q & A

Q. What are the critical steps in synthesizing 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety to prevent undesired side reactions during subsequent steps .
  • Cyclization : Formation of the piperidine ring via intramolecular reactions, often using carbodiimide coupling agents or acid catalysis .
  • Carboxylic Acid Activation : Final deprotection or hydrolysis to yield the free carboxylic acid group.

Q. Characterization Methods :

  • IR Spectroscopy : Confirms Boc group presence (C=O stretch ~1680–1720 cm⁻¹) and carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹) .
  • NMR : ¹H NMR identifies piperidine ring protons (δ 1.4–3.5 ppm) and Boc methyl groups (δ 1.4 ppm). ¹³C NMR verifies carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
  • Mass Spectrometry : Validates molecular weight (244.29 g/mol) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound?

  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Protective Measures : Use gloves, goggles, and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the Boc-protected amine to improve yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Use HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce racemization and improve coupling efficiency .
  • Temperature Control : Maintain reactions at 0–25°C to minimize Boc group cleavage .
  • Computational Modeling : Tools like quantum chemical calculations predict optimal reaction pathways and transition states, reducing trial-and-error .

Q. How to resolve discrepancies in reported biological activities of derivatives?

  • Structural Isomerism : Verify regiochemistry using 2D NMR (e.g., NOESY for spatial proximity) and X-ray crystallography .
  • Purity Assessment : Employ HPLC with UV/Vis or MS detection to rule out impurities from incomplete Boc deprotection or side products .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-Boc-piperidine-4-carboxylic acid) to isolate functional group contributions .

Q. What strategies mitigate Boc group instability during acidic/basic conditions?

  • pH Control : Use mild acids (e.g., TFA in DCM) for deprotection, avoiding prolonged exposure to strong acids/bases .
  • Alternative Protecting Groups : For multi-step syntheses, consider Fmoc or Alloc groups, which are orthogonal to Boc .
  • In Situ Monitoring : Track Boc integrity via FTIR or LC-MS during reactions .

Q. How does the steric bulk of the Boc group influence piperidine ring conformation?

  • Conformational Analysis : X-ray crystallography and DFT calculations show that the Boc group restricts ring puckering, favoring chair conformations with axial carboxylate groups .
  • Biological Implications : Reduced conformational flexibility may impact binding affinity in enzyme inhibition assays (e.g., neuraminidase or protease targets) .

Q. What computational tools aid in designing derivatives with enhanced pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME or Schrödinger’s QikProp predicts solubility, permeability, and metabolic stability .
  • Docking Studies : AutoDock Vina or Glide models interactions with biological targets (e.g., kinases, GPCRs) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Experimental Validation : Measure solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry or UV/Vis spectroscopy .
  • Structural Factors : The zwitterionic nature (amine and carboxylic acid) enhances water solubility at neutral pH, while Boc hydrophobicity dominates in organic phases .

Q. Why do coupling reactions with this compound yield variable stereochemical outcomes?

  • Chiral Center Stability : The C4 amino and carboxylic acid groups may undergo epimerization under basic conditions. Use low temperatures and chiral catalysts (e.g., BINOL-phosphoric acid) to control stereochemistry .

Q. How to validate the compound’s role as a building block in peptide mimetics?

  • Solid-Phase Synthesis : Incorporate into peptide chains via amide bond formation, followed by Boc deprotection and LC-MS validation .
  • Biological Assays : Test derivatives in enzyme inhibition (e.g., HIV protease) or cellular uptake studies to assess mimicry efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.